Phenylpropylaminopentane hydrochloride, (R)-
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Overview
Description
Phenylpropylaminopentane hydrochloride: (UNII: XY55S5YEQ4) is a compound related to selegiline, which acts as a catecholaminergic activity enhancer. This compound is known for its ability to enhance the nerve impulse propagation-mediated release of norepinephrine and dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylpropylaminopentane hydrochloride can be synthesized through a series of chemical reactions involving the modification of selegiline. The synthetic route typically involves the following steps:
Starting Material: The synthesis begins with a phenethylamine derivative.
Alkylation: The phenethylamine derivative undergoes alkylation to introduce the propyl group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of phenylpropylaminopentane hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Phenylpropylaminopentane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropylaminopentane oxides, while reduction may produce reduced amines .
Scientific Research Applications
Phenylpropylaminopentane hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study catecholaminergic activity enhancers.
Biology: The compound is investigated for its effects on neurotransmitter release and nerve impulse propagation.
Medicine: Research explores its potential therapeutic applications in treating neurological disorders.
Industry: It is used in the development of new drugs and chemical compounds
Mechanism of Action
Phenylpropylaminopentane hydrochloride acts as a catecholaminergic activity enhancer by stimulating the nerve impulse propagation-mediated release of neurotransmitters such as norepinephrine and dopamine. It binds to sigma receptors with high affinity, playing a role in various physiological processes, including learning and cell proliferation .
Comparison with Similar Compounds
Phenylpropylaminopentane hydrochloride is similar to other compounds such as:
Propylamphetamine: Both compounds have similar chemical structures but differ in their α chain length.
Benzofuran derivatives: Compounds like BPAP are derived from structural modifications of phenylpropylaminopentane hydrochloride and have similar properties
Uniqueness: Phenylpropylaminopentane hydrochloride is unique due to its specific catecholaminergic activity-enhancing properties, making it a valuable compound for research in neuropharmacology and related fields .
Properties
CAS No. |
181657-55-6 |
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Molecular Formula |
C14H24ClN |
Molecular Weight |
241.80 g/mol |
IUPAC Name |
(2R)-1-phenyl-N-propylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C14H23N.ClH/c1-3-8-14(15-11-4-2)12-13-9-6-5-7-10-13;/h5-7,9-10,14-15H,3-4,8,11-12H2,1-2H3;1H/t14-;/m1./s1 |
InChI Key |
QCJSIHKLYXENIM-PFEQFJNWSA-N |
Isomeric SMILES |
CCC[C@H](CC1=CC=CC=C1)NCCC.Cl |
Canonical SMILES |
CCCC(CC1=CC=CC=C1)NCCC.Cl |
Origin of Product |
United States |
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